9,12-Tetradecadien-1-ol, (9E,12Z)- 9,12-Tetradecadien-1-ol, (9E,12Z)- 9Z,12E-Tetradecadien-1-ol is a long-chain fatty alcohol.
Brand Name: Vulcanchem
CAS No.: 42521-46-0
VCID: VC0110271
InChI: InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,15H,4,7-14H2,1H3/b3-2+,6-5-
SMILES: CC=CCC=CCCCCCCCCO
Molecular Formula: C₁₄H₂₆O
Molecular Weight: 210.36

9,12-Tetradecadien-1-ol, (9E,12Z)-

CAS No.: 42521-46-0

Cat. No.: VC0110271

Molecular Formula: C₁₄H₂₆O

Molecular Weight: 210.36

* For research use only. Not for human or veterinary use.

9,12-Tetradecadien-1-ol, (9E,12Z)- - 42521-46-0

Specification

CAS No. 42521-46-0
Molecular Formula C₁₄H₂₆O
Molecular Weight 210.36
IUPAC Name (9Z,12E)-tetradeca-9,12-dien-1-ol
Standard InChI InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,15H,4,7-14H2,1H3/b3-2+,6-5-
SMILES CC=CCC=CCCCCCCCCO

Introduction

Chemical Identity and Structure

Basic Identification

9,12-Tetradecadien-1-ol, (9E,12Z)- is an unsaturated primary alcohol characterized by a fourteen-carbon chain containing two double bonds at the 9 and 12 positions. The compound is identified by the following parameters:

ParameterValue
CAS Registry Number51937-00-9
Molecular FormulaC₁₄H₂₆O
Molecular Weight210.36 g/mol
IUPAC Name(9E,12Z)-tetradeca-9,12-dien-1-ol
InChI KeyIHRPKOQVBCPMQH-NDEAWQBTSA-N

The compound features specific stereochemistry with the double bond at position 9 in the E (trans) configuration and the double bond at position 12 in the Z (cis) configuration .

Structural Characteristics

The molecular structure contains a primary alcohol group (-OH) at carbon-1 and two double bonds with defined stereochemistry. The presence of these unsaturated bonds creates a distinctive three-dimensional arrangement that is crucial for its biological activity. The stereochemistry is particularly important as different isomers (such as the 9Z,12E variant) exhibit different biological properties and interactions with insect olfactory receptors .

Physical and Chemical Properties

Physical Properties

9,12-Tetradecadien-1-ol, (9E,12Z)- exists as a colorless to pale yellow liquid at room temperature with characteristic fatty-fruity odor. Its physical properties are summarized in the following table:

PropertyValueReference
Physical StateLiquid at room temperature
Density0.860±0.06 g/cm³ (20°C, 760 Torr)
Boiling Point310.6±11.0°C (760 Torr)
Flash Point112.3±15.6°C
Log P (octanol-water)5.152 (estimated)
Melting PointNot available in literature

The relatively high boiling point is characteristic of long-chain alcohols with multiple unsaturations, while the moderate Log P value indicates limited water solubility and preferred partitioning into lipid phases .

Chemical Properties

As an unsaturated primary alcohol, 9,12-Tetradecadien-1-ol, (9E,12Z)- exhibits chemical reactivity typical of both alcohols and alkenes:

  • The primary alcohol group can undergo oxidation to form aldehydes and carboxylic acids.

  • The double bonds can participate in addition reactions, including hydrogenation and epoxidation.

  • The hydroxyl group can be esterified to form derivatives such as acetates, which are also biologically active.

  • The compound has a predicted pKa of approximately 15.20±0.10, indicating very weak acidity .

The reactivity of this compound is particularly relevant in the context of pheromone biosynthesis in insects, where enzymatic transformations between the alcohol and its acetate or aldehyde derivatives occur .

Biological Significance

Role in Insect Communication

9,12-Tetradecadien-1-ol, (9E,12Z)- functions as a component of sex pheromones for several Lepidoptera species. Research has demonstrated its presence in the pheromone gland extracts of female moths, particularly Plodia interpunctella (Indian meal moth) . In these species, the compound operates as a semiochemical, facilitating mate location and reproductive behaviors.

The specific stereochemistry of the double bonds is critical for biological activity, as insect olfactory receptors display high stereoselectivity. Even minor alterations in double bond position or geometry can significantly reduce or eliminate biological response .

Biosynthetic Pathway

Studies on pheromone biosynthesis in moths indicate that 9,12-Tetradecadien-1-ol, (9E,12Z)- is produced through enzymatic pathways involving desaturases and reductases. Research by various scientists has suggested the following biosynthetic sequence:

  • Fatty acid precursors are converted to corresponding unsaturated acids

  • Reduction of acids to alcohols via acyl-CoA reductases

  • Possible interconversion between alcohol, aldehyde, and acetate forms via oxidases and acetyltransferases

Extracts of sex pheromone glands from female moths contain detectable amounts of both 9,12-Tetradecadien-1-ol, (9E,12Z)- and its acetate derivative, with concentrations varying according to physiological state and circadian rhythms .

Applications and Practical Uses

Pest Management Applications

The primary application of 9,12-Tetradecadien-1-ol, (9E,12Z)- is in integrated pest management strategies:

  • Monitoring: Used in pheromone traps to detect and monitor pest populations

  • Mass trapping: Employed to capture large numbers of male insects, thereby reducing mating success

  • Mating disruption: Released in higher concentrations to confuse male insects and prevent them from locating females

These applications are particularly valuable for managing stored product pests, including moths that infest grains, nuts, dried fruits, and other stored commodities .

Advantages in Agricultural Applications

The use of 9,12-Tetradecadien-1-ol, (9E,12Z)- in pest management offers several advantages:

  • High specificity: Affects only target species without harming beneficial insects

  • Environmental safety: Biodegradable and non-toxic to mammals and plants

  • Reduced pesticide use: Can be integrated with conventional control methods to reduce chemical applications

  • Resistance management: Operating through behavioral rather than toxic mechanisms, reducing selection pressure for resistance

Synthesis and Production Methods

Chemical Synthesis Approaches

Several synthetic routes have been developed to produce 9,12-Tetradecadien-1-ol, (9E,12Z)- with the required stereochemistry:

  • Cross-coupling reactions of alkynyl cuprates with crotyl halides, followed by selective reduction

  • Olefin metathesis using ruthenium-based catalysts, which has proven effective for creating Z-selective cross metathesis products

  • Stereodirectional synthesis approaches that carefully control the geometry of each double bond formation

The synthetic challenges primarily involve controlling the stereochemistry of the double bonds to ensure the correct E/Z configuration at positions 9 and 12.

Bioproduction Methods

Recent advances have explored bioproduction methods using engineered microorganisms:

  • Engineered yeast (Saccharomyces cerevisiae) expressing specific desaturases can produce precursors of 9,12-Tetradecadien-1-ol, (9E,12Z)-

  • The key enzymes identified include Ecau_D4_ASVQ, which can convert Z9-14:Acyl into (Z,E)-9,12-tetradecadienoic acid, a direct precursor for subsequent reduction to the corresponding alcohol

This biosynthetic approach offers potential advantages for sustainable production of the compound for commercial applications.

Related Compounds and Derivatives

Acetate Derivative

The acetate ester of 9,12-Tetradecadien-1-ol, (9E,12Z)- is particularly significant in entomology:

ParameterValue
Name9,12-Tetradecadien-1-ol, acetate, (9E,12Z)-
CAS Number31654-77-0
Molecular FormulaC₁₆H₂₈O₂
Molecular Weight252.39 g/mol
Boiling Point334.8°C at 760 mmHg
Density0.89 g/cm³

This acetate derivative functions as the main component of the sex pheromone for several insect species, including Ephestia kuehniella and Plodia interpunctella, which are significant cereal pests .

Aldehyde Derivative

The aldehyde derivative, (9E,12Z)-9,12-tetradecadienal, has also been identified in pheromone gland extracts of certain moth species. Research indicates it may be produced from the alcohol via the action of oxidase enzymes . This compound completes a functional triad (alcohol-aldehyde-acetate) that often works synergistically in insect pheromone systems.

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